molecular formula C13H8N4O4S B2963003 5-nitro-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide CAS No. 477544-92-6

5-nitro-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2963003
CAS No.: 477544-92-6
M. Wt: 316.29
InChI Key: RKVUXHCJXUCTCZ-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions that a thiazole compound can undergo depend on the substituents present in the compound.


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Transformation

Research has demonstrated the synthesis and transformation of compounds related to 5-nitro-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide through different chemical processes. For example, studies have explored the synthesis of furan and thiazole derivatives, highlighting methods for producing compounds with potential for further chemical modification and investigation into their physical and chemical properties (El’chaninov, Aleksandrov, & Stepanov, 2018).

Analytical and Spectral Studies

Analytical and spectral studies on furan ring-containing ligands have been conducted to understand their chelating properties and their potential antimicrobial activities. Such research is crucial for developing new materials with specific biological or chemical properties (Patel, 2020).

Electrophilic Substitution Reactions

Investigations into the electrophilic substitution reactions of furan-2-carboxamide derivatives provide insight into the reactivity of these compounds. This research is foundational for synthesizing new molecules with varied functional groups, potentially leading to materials with novel properties (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Antibacterial Activity

The design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide compounds, which are analogues of Nitrofurantoin®, have been explored for their antibacterial properties. This research aims to find effective treatments for urinary infectious diseases, demonstrating the potential medical applications of furan derivatives (Hassan et al., 2020).

Mechanism of Action

Target of Action

The primary target of 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in various biological processes.

Mode of Action

This interaction may lead to alterations in the metabolic pathways involving aldose reductase .

Biochemical Pathways

The biochemical pathways affected by 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide are primarily those involving aldose reductase. Aldose reductase is part of the polyol pathway, which is responsible for the conversion of glucose to sorbitol. Alterations in this pathway can have downstream effects on various biological processes .

Result of Action

The molecular and cellular effects of 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide’s action depend on its interaction with aldose reductase. By influencing the function of this enzyme, the compound can potentially affect glucose metabolism and other related biological processes .

Future Directions

Thiazole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research may focus on designing and developing different thiazole derivatives to act as drug molecules with lesser side effects .

Properties

IUPAC Name

5-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-12(10-3-4-11(21-10)17(19)20)16-13-15-9(7-22-13)8-2-1-5-14-6-8/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUXHCJXUCTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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